molecular formula C7H9N5O2 B587308 N7-(2-Hydroxyethyl)guanine-d4 CAS No. 1246818-81-4

N7-(2-Hydroxyethyl)guanine-d4

Cat. No.: B587308
CAS No.: 1246818-81-4
M. Wt: 199.206
InChI Key: OCAWYYAMQRJCOY-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N7-(2-Hydroxyethyl)guanine-d4 is a stable isotope-labeled compound, specifically a deuterated form of N7-(2-Hydroxyethyl)guanine. This compound is often used in scientific research as a reference standard for analytical purposes, particularly in studies involving DNA adducts and carcinogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-(2-Hydroxyethyl)guanine-d4 typically involves the alkylation of guanine with deuterated ethylene oxide. The reaction conditions must be carefully controlled to ensure the selective formation of the N7-(2-Hydroxyethyl) derivative. The process generally involves:

    Starting Material: Guanine

    Reagent: Deuterated ethylene oxide

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis

    Catalyst: Often, a base such as potassium carbonate is used to facilitate the reaction

    Temperature: The reaction is typically carried out at elevated temperatures to ensure complete conversion

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Using large reactors to handle the starting materials and reagents

    Purification: Employing techniques such as crystallization, chromatography, and distillation to purify the final product

    Quality Control: Ensuring the product meets stringent purity standards through analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS)

Chemical Reactions Analysis

Types of Reactions

N7-(2-Hydroxyethyl)guanine-d4 undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form higher oxidation state derivatives

    Reduction: Reduction reactions are less common but can occur under specific conditions

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl group

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophiles like thiols or amines in the presence of a base

Major Products

The major products formed from these reactions include various oxidized or substituted derivatives of this compound, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N7-(2-Hydroxyethyl)guanine-d4 is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The primary mechanism by which N7-(2-Hydroxyethyl)guanine-d4 exerts its effects is through the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, leading to mutations and potentially carcinogenesis. The molecular targets include the DNA itself, where the compound forms covalent bonds with the guanine bases. The pathways involved often include oxidative stress and the activation of repair mechanisms to remove the adducts .

Comparison with Similar Compounds

Similar Compounds

    N7-(2-Hydroxyethyl)guanine: The non-deuterated form, commonly used in similar research applications

    N7-(2-Hydroxyethyl)adenine: Another DNA adduct formed by ethylene oxide

    N7-(2-Hydroxyethyl)cytosine: Similar in structure but involves cytosine instead of guanine

Uniqueness

N7-(2-Hydroxyethyl)guanine-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The deuterium atoms make it easier to distinguish this compound from its non-labeled counterparts using mass spectrometry, enhancing the accuracy and reliability of analytical results .

Properties

CAS No.

1246818-81-4

Molecular Formula

C7H9N5O2

Molecular Weight

199.206

IUPAC Name

2-amino-7-(1,1,2,2-tetradeuterio-2-hydroxyethyl)-3H-purin-6-one

InChI

InChI=1S/C7H9N5O2/c8-7-10-5-4(6(14)11-7)12(1-2-13)3-9-5/h3,13H,1-2H2,(H3,8,10,11,14)/i1D2,2D2

InChI Key

OCAWYYAMQRJCOY-LNLMKGTHSA-N

SMILES

C1=NC2=C(N1CCO)C(=O)N=C(N2)N

Synonyms

2-Amino-1,7-dihydro-7-(2-hydroxyethyl-d4)-6H-purin-6-one;  7-(2-Hydroxyethyl-d4)guanine;  7-(β-Hydroxyethyl-d4)guanine;  NSC 637506-d4; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.